molecular formula C13H13N3O3S2 B2421150 Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 392317-99-6

Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B2421150
CAS No.: 392317-99-6
M. Wt: 323.39
InChI Key: UKVYLXZBCGQGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTA-EG6 is a thiadiazole derivative and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate and its derivatives have been identified for their potential in antimicrobial and antifungal applications. One study highlighted the synthesis of similar compounds, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans (Sych et al., 2019).

Pharmacological Properties

Research has explored the pharmacological properties of related thiadiazole compounds. For instance, certain derivatives have been studied for their effect on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005). Another study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, showing potential in inhibiting the growth of human lymphoma B cells (Shukla et al., 2012).

Antitubercular Activity

Compounds with a thiadiazole structure, similar to this compound, have been synthesized for potential antitubercular activity. A study demonstrated the in vitro antitubercular properties of synthesized triazines starting from thiadiazole derivatives (Kidwai et al., 1998).

Potential as Multitargeted Pharmacological Scaffolds

Research has focused on the design and synthesis of 2,5-disubstituted 1,3,4-thiadiazoles as promising multitargeted pharmacological scaffolds, discussing them as prospective anticonvulsants and antiproliferative agents. This research underlines the diverse pharmacological potential of thiadiazole derivatives (Sych, Perekhoda & Tsapko, 2016).

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and akt/protein kinase b (pkb) , which play crucial roles in cell cycle regulation and survival pathways, respectively.

Mode of Action

Based on the activities of structurally similar compounds, it may interact with its targets (like cdk2 and pkb) to inhibit their function . This could lead to cell cycle arrest and apoptosis, particularly in cancer cells.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and apoptosis, given the potential targets . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells. Similarly, inhibition of PKB can induce apoptosis, leading to the death of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would likely include cell cycle arrest and induction of apoptosis in cancer cells . This could result in the reduction of tumor growth and potentially the shrinkage of existing tumors.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the tumor microenvironment, which is often characterized by low pH and hypoxia.

Properties

IUPAC Name

ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-2-19-10(17)8-20-13-16-15-12(21-13)14-11(18)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVYLXZBCGQGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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